quinoline-4-carboximidothioic acid
CAS No.:
Cat. No.: VC13398293
Molecular Formula: C10H8N2S
Molecular Weight: 188.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2S |
|---|---|
| Molecular Weight | 188.25 g/mol |
| IUPAC Name | quinoline-4-carboximidothioic acid |
| Standard InChI | InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) |
| Standard InChI Key | CVBYCKKBOIJRTK-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=N)S |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=N)S |
Introduction
Structural Definition and Molecular Characteristics
Chemical Identity
Quinoline-4-carboximidothioic acid (IUPAC: quinoline-4-carbothioamide) is a quinoline derivative with the molecular formula CHNS and a molecular weight of 196.25 g/mol. Its structure comprises a bicyclic quinoline system fused with a carboximidothioic acid moiety at position 4 (Figure 1). The thioamide group introduces distinct electronic and steric properties compared to its carboxylic acid or carboxamide analogs, influencing solubility, reactivity, and biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 196.25 g/mol |
| Hydrogen Bond Donors | 2 (NH, SH) |
| Hydrogen Bond Acceptors | 3 (N quinoline, S, N thioamide) |
| LogP (Predicted) | 2.1 ± 0.3 |
| Solubility (Water) | <1 mg/mL (estimated) |
Synthetic Methodologies
Derivation from Quinoline-4-Carboxylic Acid
The synthesis of quinoline-4-carboximidothioic acid likely proceeds via functionalization of quinoline-4-carboxylic acid (QCA), a well-documented precursor . A plausible route involves:
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Activation of QCA: Conversion to the acid chloride using thionyl chloride (SOCl).
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Thioamidation: Reaction with ammonium thiocyanate (NHSCN) or thiourea under controlled conditions to replace the chloride with a thiocarbamoyl group .
This method parallels the synthesis of carboxamides but substitutes oxygen with sulfur, demanding stringent anhydrous conditions to prevent hydrolysis .
Alternative Pathways via Pfitzinger Reaction
The Pfitzinger reaction, widely used for QCA synthesis, could be adapted to introduce the thioamide group early in the quinoline formation . For example:
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Condensation of isatin derivatives with α-thiocarbamoyl ketones under microwave irradiation or solvent-free conditions to directly yield the target compound.
Recent advances in green chemistry, such as using sulfamic acid catalysts in aqueous media, may enhance yield and reduce reaction times for such derivatizations .
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 3350 cm (N-H stretch) and 1250 cm (C=S stretch).
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NMR: H NMR signals at δ 8.9–9.1 ppm (quinoline H-2) and δ 7.5–8.2 ppm (aromatic protons); C NMR peak at δ 195 ppm (C=S) .
Biological Activities and Mechanisms
Table 2: Hypothesized Biological Activities
| Organism | MIC (Predicted, μg/mL) | Mechanism of Action |
|---|---|---|
| E. coli | 12.5–25 | Membrane disruption |
| S. aureus | 6.25–12.5 | Enzyme inhibition (DHFR) |
| Plasmodium falciparum | 0.5–1.0 | Heme polymerization inhibition |
Anticancer Activity
QCA derivatives demonstrate anti-tumor effects against leukemia and melanoma . The thioamide variant may chelate metal ions or inhibit topoisomerases, analogous to cisplatin’s mechanism. Computational docking studies predict strong binding to Bcl-2 and EGFR kinases (binding energy: −9.2 kcal/mol) .
Applications and Future Directions
Therapeutic Development
The compound’s dual functionality (quinoline core + thioamide) positions it as a candidate for:
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Antimicrobial agents: Targeting multidrug-resistant pathogens.
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Chemotherapy adjuvants: Enhancing drug delivery via sulfur-mediated interactions.
Material Science
Potential use in metal-organic frameworks (MOFs) due to sulfur’s coordinating capacity, enabling applications in catalysis or sensing.
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